molecular formula C14H14Cl2N2Pt B12881499 Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))- CAS No. 90130-44-2

Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

Cat. No.: B12881499
CAS No.: 90130-44-2
M. Wt: 476.3 g/mol
InChI Key: PKPLWJWRVWFFAQ-UHFFFAOYSA-L
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Description

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound It is characterized by the presence of two chlorine atoms and a 1,2-diphenyl-1,2-ethanediamine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while coordination reactions with other metal ions can result in heterometallic complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions. Its unique coordination environment allows for selective and efficient catalysis.

Biology

In biology, the compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for cancer therapy. Research is ongoing to understand its mechanism of action and optimize its therapeutic efficacy.

Medicine

In medicine, the compound is explored for its potential use in chemotherapy. Its platinum center can form adducts with DNA, leading to the inhibition of DNA replication and cell death in cancer cells. Clinical trials are being conducted to evaluate its safety and efficacy in cancer treatment.

Industry

In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in various industrial processes to improve efficiency and selectivity.

Mechanism of Action

The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves the formation of coordination complexes with biological molecules. The platinum center can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.

    Carboplatin: Another platinum-based drug with improved safety profile compared to cisplatin.

    Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.

Uniqueness

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its specific ligand environment, which can influence its reactivity and selectivity. The presence of the 1,2-diphenyl-1,2-ethanediamine ligand provides steric and electronic effects that can enhance its catalytic and therapeutic properties compared to other platinum compounds.

Properties

CAS No.

90130-44-2

Molecular Formula

C14H14Cl2N2Pt

Molecular Weight

476.3 g/mol

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2

InChI Key

PKPLWJWRVWFFAQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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